molecular formula C16H14Cl2N2S2 B11089798 N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11089798
M. Wt: 369.3 g/mol
InChI Key: HJUXEPTZAHVQFY-UHFFFAOYSA-N
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Description

N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound characterized by its unique thiazolidine ring structure and the presence of chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with 2-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is not fully understood. it is believed to interact with biological targets through its thiazolidine ring and chlorophenyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-chlorophenyl)thiourea: Shares the chlorophenyl groups but lacks the thiazolidine ring.

    N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methylphenyl)]thiourea: Similar in structure but contains different substituents on the phenyl rings.

Uniqueness

N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its combination of a thiazolidine ring and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14Cl2N2S2

Molecular Weight

369.3 g/mol

IUPAC Name

N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C16H14Cl2N2S2/c17-12-3-1-11(2-4-12)15-20(9-10-22-15)16(21)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2,(H,19,21)

InChI Key

HJUXEPTZAHVQFY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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